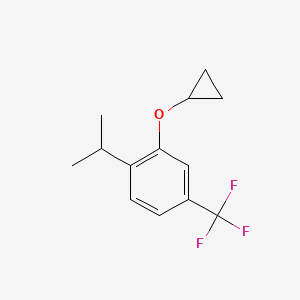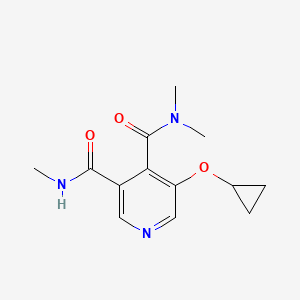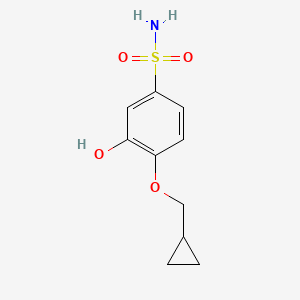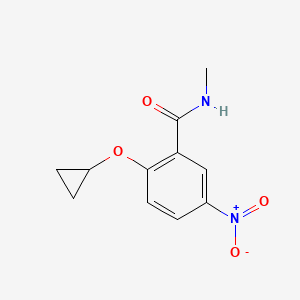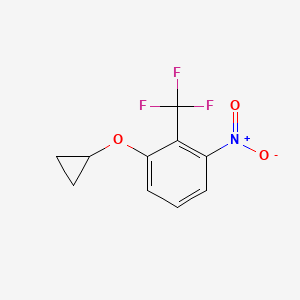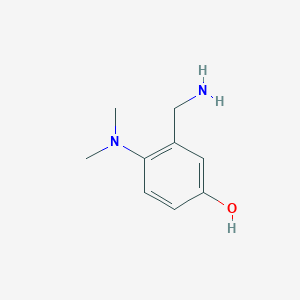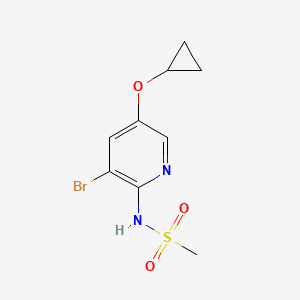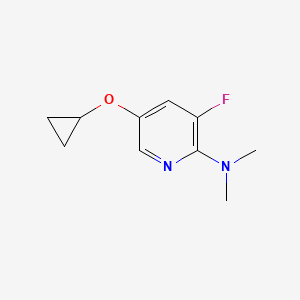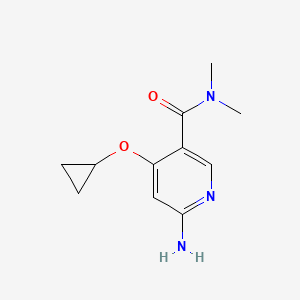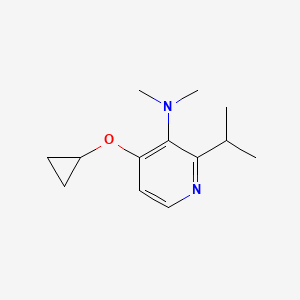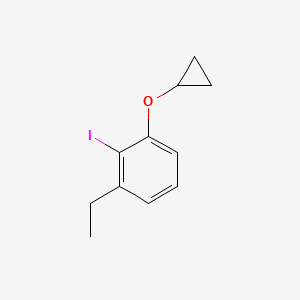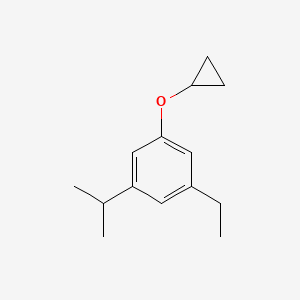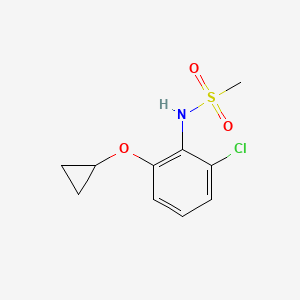
N-(2-Chloro-6-cyclopropoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-6-cyclopropoxyphenyl)methanesulfonamide is an organic compound that features a methanesulfonamide group attached to a phenyl ring substituted with a chlorine atom and a cyclopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-6-cyclopropoxyphenyl)methanesulfonamide typically involves the following steps:
Formation of the cyclopropoxyphenyl intermediate: This step involves the reaction of 2-chloro-6-hydroxyphenyl with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 2-chloro-6-cyclopropoxyphenyl.
Sulfonamide formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Chloro-6-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can be involved in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: Products may include amines or other reduced forms.
Hydrolysis: Products include the corresponding phenol and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-6-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-6-cyclopropoxyphenyl)methanesulfonamide depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, influencing its behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Chloro-6-nitrophenyl)methanesulfonamide
- N-(2-Chloro-6-methylphenyl)methanesulfonamide
- N-(2-Chloro-6-ethoxyphenyl)methanesulfonamide
Comparison:
- N-(2-Chloro-6-nitrophenyl)methanesulfonamide: Contains a nitro group instead of a cyclopropoxy group, which affects its reactivity and potential applications.
- N-(2-Chloro-6-methylphenyl)methanesulfonamide: Contains a methyl group, making it less sterically hindered compared to the cyclopropoxy derivative.
- N-(2-Chloro-6-ethoxyphenyl)methanesulfonamide: Contains an ethoxy group, which may influence its solubility and reactivity compared to the cyclopropoxy derivative.
N-(2-Chloro-6-cyclopropoxyphenyl)methanesulfonamide stands out due to its unique cyclopropoxy group, which can impart distinct steric and electronic properties, making it valuable for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C10H12ClNO3S |
|---|---|
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
N-(2-chloro-6-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(13,14)12-10-8(11)3-2-4-9(10)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
YJNRDALNIJNPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=CC=C1Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


